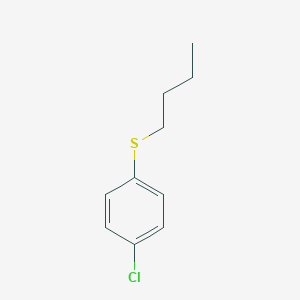
4-Chlorophenylbutyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenylbutyl sulfide, also known as tear gas, is a chemical compound that has been used as a non-lethal weapon for crowd control and riot suppression. It is a colorless, odorless gas that causes severe irritation to the eyes, skin, and respiratory system. Tear gas has been widely used by law enforcement agencies and military forces around the world.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenylbutyl sulfide gas involves the activation of pain receptors in the eyes, skin, and respiratory system. The chemical compound irritates the mucous membranes, causing excessive 4-Chlorophenylbutyl sulfideing, coughing, and sneezing. Tear gas also causes inflammation and swelling of the affected tissues, which can lead to more severe symptoms.
Biochemical and Physiological Effects:
Tear gas exposure can cause a range of biochemical and physiological effects in humans and animals. These effects include increased production of inflammatory cytokines, activation of immune cells, and oxidative stress. Tear gas exposure has also been linked to respiratory distress, lung injury, and cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tear gas has been used in laboratory experiments to study its effects on different biological systems. The advantages of using 4-Chlorophenylbutyl sulfide gas in lab experiments include its well-known chemical and physical properties, as well as its ability to produce consistent and reproducible results. However, 4-Chlorophenylbutyl sulfide gas also has limitations in lab experiments, such as its potential toxicity and the need for specialized equipment and safety precautions.
Direcciones Futuras
Future research on 4-Chlorophenylbutyl sulfide should focus on developing safer and more effective non-lethal weapons for crowd control and riot suppression. Additionally, more research is needed to understand the long-term effects of 4-Chlorophenylbutyl sulfide gas exposure on human health and the environment. Tear gas may also have potential applications in medical research, such as the development of new treatments for inflammatory diseases and cancer.
Conclusion:
In conclusion, 4-Chlorophenylbutyl sulfide, or 4-Chlorophenylbutyl sulfide gas, is a chemical compound that has been used as a non-lethal weapon for crowd control and riot suppression. Scientific research has shown that exposure to 4-Chlorophenylbutyl sulfide gas can cause a range of symptoms and effects on humans and animals. Tear gas has also been studied for its potential medical applications. Future research should focus on developing safer and more effective non-lethal weapons and understanding the long-term effects of 4-Chlorophenylbutyl sulfide gas exposure.
Métodos De Síntesis
The synthesis of 4-Chlorophenylbutyl sulfide involves the reaction of 1-chloro-4-nitrobenzene with butyl mercaptan in the presence of a catalyst. This reaction produces 4-Chlorophenylbutyl sulfide and water as byproducts. The purity of the compound can be improved by recrystallization and distillation.
Aplicaciones Científicas De Investigación
Tear gas has been extensively studied for its chemical and physical properties, as well as its effects on humans and animals. Scientific research has shown that exposure to 4-Chlorophenylbutyl sulfide gas can cause a range of symptoms, including eye irritation, respiratory distress, skin irritation, and gastrointestinal disturbances. Tear gas has also been studied as a potential treatment for certain medical conditions, such as cancer and asthma.
Propiedades
Número CAS |
16155-34-3 |
|---|---|
Nombre del producto |
4-Chlorophenylbutyl sulfide |
Fórmula molecular |
C10H13ClS |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
1-butylsulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Clave InChI |
FHPOZBBMKUGBCJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCSC1=CC=C(C=C1)Cl |
Sinónimos |
n-butyl(4-Chlorophenyl) sulfane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



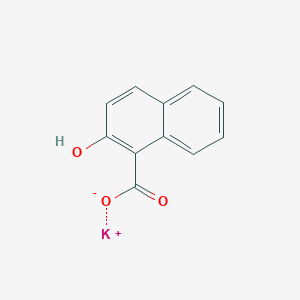

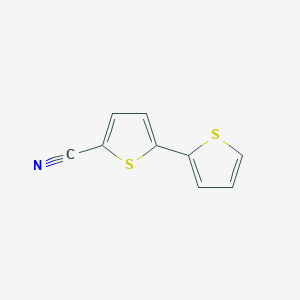
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
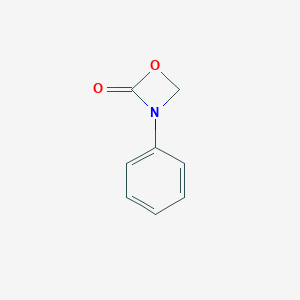
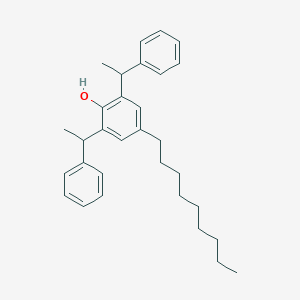



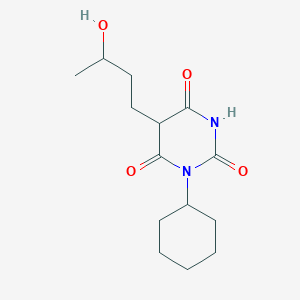
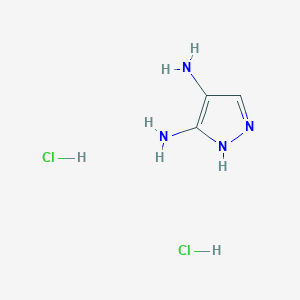


![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)